molecular formula C16H21NO4 B1451368 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester CAS No. 886363-55-9

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester

Cat. No.: B1451368
CAS No.: 886363-55-9
M. Wt: 291.34 g/mol
InChI Key: CIYKOHHYVJCWRK-UHFFFAOYSA-N
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Description

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester is a chemical compound with potential applications in various fields, including medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a carboxylic acid group, a phenyl ring, and a nipecotic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester involves several steps, starting from commercially available reagents. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of a phenylacetic acid derivative with a suitable reagent to form an intermediate compound.

    Coupling with nipecotic acid: The intermediate is then coupled with nipecotic acid under specific reaction conditions to form the desired product.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anticonvulsant and neuroprotective drugs.

    Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.

    Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter transport and receptor binding.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is believed to modulate neurotransmitter transporters and receptors, leading to altered neuronal activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Carboxy-phenyl-methyl)-nipecotic acid ethyl ester can be compared with other similar compounds, such as:

    Nipecotic acid derivatives: These compounds share the nipecotic acid moiety and exhibit similar pharmacological properties.

    Phenylacetic acid derivatives: Compounds with a phenylacetic acid backbone may have comparable reactivity and applications in synthetic chemistry.

    Ethyl esters of carboxylic acids: These compounds are commonly used as intermediates in organic synthesis and may have similar chemical properties.

Properties

IUPAC Name

2-(3-ethoxycarbonylpiperidin-1-yl)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-2-21-16(20)13-9-6-10-17(11-13)14(15(18)19)12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYKOHHYVJCWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661427
Record name [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-55-9
Record name 3-(Ethoxycarbonyl)-α-phenyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Ethoxycarbonyl)piperidin-1-yl](phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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